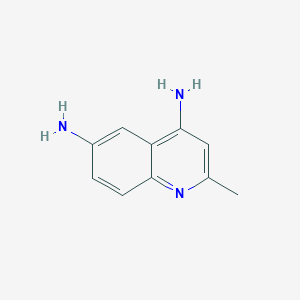

2-Methylquinoline-4,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDPIURMGBVXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279304 | |

| Record name | 2-methylquinoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5443-31-2 | |

| Record name | 5443-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylquinoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinoline-4,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Methylquinoline-4,6-diamine (CAS 5443-31-2): Properties, Synthesis, and Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methylquinoline-4,6-diamine, identified by CAS number 5443-31-2, is a heterocyclic aromatic organic compound belonging to the quinoline family.[1] Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] This compound, featuring a methyl group at the C2 position and two amino groups at the C4 and C6 positions, serves as a valuable building block and precursor in the synthesis of more complex molecules for pharmaceutical and materials science research.[1][] The presence of reactive amino groups enhances its utility as a scaffold for creating novel derivatives with potential therapeutic effects.[1] This guide provides a comprehensive overview of its known properties, generalized experimental protocols, and potential applications to support its use in research and development.

Core Physicochemical and Computational Properties

The properties of this compound have been determined through a combination of experimental data and predictive modeling. These characteristics are essential for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁N₃ | [1][6][7] |

| Molecular Weight | 173.21 g/mol | [][6][7] |

| Density | 1.258 g/cm³ (Predicted) | [][6][8] |

| Boiling Point | 411.7°C at 760 mmHg (Predicted) | [6][8] |

| Flash Point | 231.9°C | [6] |

| Refractive Index | 1.739 | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [8] |

| Appearance | Solid | [8] |

| Storage Temperature | 2-8°C, Protect from light | [7][8] |

| LogP | 1.71 / 2.87 | [6][7] |

| Topological Polar Surface Area (TPSA) | 64.93 Ų | [6][7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

Synthesis and Characterization

Generalized Synthetic Workflow

The synthesis of substituted quinolines often involves the cyclization of anilines with α,β-unsaturated ketones or other suitable carbonyl compounds. A generalized workflow for producing and verifying a compound like this compound is illustrated below.

Analytical Characterization Workflow

Post-synthesis, a rigorous analytical workflow is necessary to confirm the identity, structure, and purity of the compound.

Biological Activity and Research Applications

This compound is primarily utilized as a precursor in the synthesis of quinoline-based drugs with potential therapeutic applications.[] The broader class of quinoline derivatives is known to exhibit significant biological activities, making this compound a molecule of interest for drug discovery pipelines.[2]

-

Anticancer Research: Many quinoline derivatives are investigated for their anticancer properties, which can stem from mechanisms like the inhibition of tubulin polymerization or the targeting of enzymes such as DNA gyrase and topoisomerase.[9]

-

Anti-inflammatory Potential: The compound serves as a scaffold for creating molecules with potential anti-inflammatory effects.[]

-

Antimicrobial Development: Quinolines are a well-established class of antimicrobials.[4] For instance, substituted quinoline-diamines have been used to synthesize inhibitors of Type II NADH-Dehydrogenase (NDH-2), a target in bacteria like M. tuberculosis.[10]

General Biological Screening Workflow

For a novel derivative synthesized from this compound, a typical screening process is employed to identify and validate its biological activity.

Experimental Protocols

The following are generalized protocols relevant to the synthesis and biological evaluation of compounds like this compound. These should be adapted and optimized based on specific laboratory conditions and target derivatives.

Protocol 1: Generalized Synthesis via Combes Reaction

This protocol describes a general approach for synthesizing a 2-methylquinoline core structure from a diamino-aniline precursor.

Objective: To synthesize a 2-methyl-4-amino-quinoline derivative.

Materials:

-

Substituted m-phenylenediamine

-

Acetylacetone

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

In a round-bottom flask, slowly add the substituted m-phenylenediamine to the acidic catalyst (e.g., PPA) with stirring. The mixture may generate heat.

-

Once the amine has dissolved, add acetylacetone dropwise to the mixture, maintaining the temperature below 60°C.

-

After the addition is complete, heat the reaction mixture to approximately 120-140°C for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Allow the mixture to cool to room temperature and then carefully pour it over crushed ice.

-

Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is basic (pH 9-10). This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dissolve the crude product in ethyl acetate and wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

-

Purify the product by recrystallization from a suitable solvent like ethanol to obtain the final compound.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in the cell culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.[9]

Safety and Handling

Hazard Identification:

-

The compound is associated with risk statements R20/21/22, indicating it may be harmful by inhalation, in contact with skin, and if swallowed.[6]

Recommended Precautions:

-

S22: Do not breathe dust.[6]

-

S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[6]

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Store in a tightly sealed container in a cool, dry place at 2-8°C.[8]

-

Protect from light to prevent degradation.[7]

References

- 1. CAS 5443-31-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. This compound|5443-31-2 - MOLBASE Encyclopedia [m.molbase.com]

- 7. chemscene.com [chemscene.com]

- 8. 4,6-DIAMINO-2-METHYL-QUINOLINE CAS#: 5443-31-2 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-Methylquinoline-4,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methylquinoline-4,6-diamine, a compound of interest in medicinal chemistry and drug development. The information presented herein is intended to support research efforts by providing essential data on its chemical and physical characteristics, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

This compound, with the CAS number 5443-31-2, is a heterocyclic aromatic compound. Its structure, featuring a quinoline core with a methyl group and two amine substituents, suggests potential for diverse biological activities. The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | --INVALID-LINK-- |

| Molecular Weight | 173.21 g/mol | --INVALID-LINK-- |

| Melting Point | 278 °C (decomposition) | --INVALID-LINK-- |

| Boiling Point (Predicted) | 411.7 ± 40.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Solubility | Slightly soluble in DMSO and Methanol | --INVALID-LINK-- |

| pKa (Predicted) | 10.06 ± 0.50 | --INVALID-LINK-- |

| LogP | 1.70762 | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 64.93 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in an oil bath (Thiele tube).

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Understanding a compound's solubility in various solvents is fundamental for its handling, formulation, and biological testing.

Materials:

-

This compound

-

A range of solvents: water, 5% HCl, 5% NaOH, ethanol, methanol, DMSO, etc.

-

Test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh a precise amount of this compound (e.g., 1 mg) into a series of test tubes.

-

Add a measured volume of the desired solvent (e.g., 1 mL) to each test tube.

-

Vortex the tubes for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Visually inspect the solution for any undissolved solid.

-

If the compound dissolves completely, it is considered soluble at that concentration. If not, the solubility can be quantified by adding more solvent until complete dissolution is achieved or by analyzing the concentration of the saturated solution using a suitable analytical method (e.g., HPLC-UV).

-

For qualitative assessment in acidic and basic solutions, the use of 5% HCl and 5% NaOH can indicate the presence of basic and acidic functional groups, respectively.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound in solution.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH)

Procedure:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of acid (if the compound is basic) or base (if the compound is acidic) from a burette, adding small increments of the titrant.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the compound are equal.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its membrane permeability and overall ADME properties.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

This compound

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical instrument for concentration determination (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing a known volume of the other immiscible solvent.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Potential Biological Relevance and Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Quinoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] These activities are often attributed to their ability to interact with various biological targets and modulate key signaling pathways.

For instance, some quinoline derivatives have been shown to target receptor tyrosine kinases such as c-Met, VEGF receptors, and EGF receptors, which are pivotal in carcinogenic pathways like the Ras/Raf/MEK and PI3K/AkT/mTOR cascades.[4] Furthermore, analogues of 2-methylquinoline have been investigated as potential anti-prion agents.[5] A structurally similar compound, 2-(4-Fluorophenyl)quinoline-4,6-diamine, has been used to synthesize inhibitors of Type II NADH-dehydrogenase (NDH-2) in M. tuberculosis, suggesting a potential antibacterial mechanism.[6]

Given the presence of the 2-methylquinoline core and the diamine substitutions, it is plausible that this compound could interact with similar biological targets. Further research is required to determine its specific mechanism of action and the signaling pathways it may modulate.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound. The experimental protocols and compiled data serve as a valuable resource for researchers and scientists engaged in the exploration and development of new therapeutic agents. Experimental validation of the predicted values is strongly encouraged to build a robust data package for this promising compound.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR study of acridine, 2-methylquinoline and 2-phenylquinazoline analogues as anti-prion agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methylquinoline-4,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of 2-Methylquinoline-4,6-diamine (CAS No. 5443-31-2). While crystallographic data for this specific molecule is not publicly available, this document extrapolates its structural and bonding characteristics from established chemical principles and spectroscopic data of related quinoline derivatives.

Molecular Structure and Geometry

This compound has the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol .[1][2] The structure consists of a quinoline bicyclic heteroaromatic system, which is substituted with a methyl group at position 2, and amine groups at positions 4 and 6.

The core of the molecule is the quinoline ring system, a fusion of a benzene ring and a pyridine ring. This system is planar due to the sp² hybridization of the carbon and nitrogen atoms. The methyl group at the C2 position and the amine groups at the C4 and C6 positions lie in the same plane as the quinoline ring. The nitrogen atoms of the amine groups are expected to be sp² hybridized, with the lone pair of electrons participating in resonance with the aromatic system. This delocalization of electrons contributes to the overall stability of the molecule.

Below is a diagram illustrating the logical relationship of the structural components of this compound.

Bonding and Intermolecular Interactions

The bonding in this compound is characterized by a combination of covalent sigma (σ) bonds and a delocalized pi (π) electron system within the quinoline ring. The presence of two amine groups introduces the potential for significant intermolecular hydrogen bonding. The hydrogen atoms of the amine groups can act as hydrogen bond donors, while the nitrogen atoms of the amine groups and the quinoline ring can act as hydrogen bond acceptors. These interactions are expected to influence the compound's physical properties, such as its melting point and solubility. The analysis of similar quinolone derivatives suggests that dispersive forces also play a decisive role in intermolecular interactions.[3]

Physicochemical and Computed Properties

A summary of the known physical and computed properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | [2][4] |

| Molecular Weight | 173.21 g/mol | [2] |

| Density | 1.258 g/cm³ | [4] |

| Boiling Point | 411.7°C at 760 mmHg | [4] |

| Flash Point | 231.9°C | [4] |

| Refractive Index | 1.739 | [4] |

| Topological Polar Surface Area (TPSA) | 64.93 Ų | [2] |

| logP | 1.70762 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 0 | [2] |

Experimental Protocols

A. Synthesis of this compound

A representative workflow for the synthesis and purification is depicted below.

B. Spectroscopic Characterization

Standard spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the two amine groups, and the protons of the methyl group. The chemical shifts and coupling patterns will be indicative of their positions on the molecule.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will differentiate between the aromatic carbons, the methyl carbon, and the carbons bonded to the nitrogen atoms.[6]

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=C, C=N (Aromatic Ring) | Stretching | 1500 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 173.21. The fragmentation pattern can provide further structural information.

References

An In-depth Technical Guide to the Synthesis of 2-Methylquinoline-4,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-Methylquinoline-4,6-diamine, a quinoline derivative of interest in medicinal chemistry and drug development. This document outlines a viable multi-step synthesis, presenting detailed experimental protocols for each key transformation. The information is curated to assist researchers in the efficient and safe laboratory-scale preparation of this target molecule.

I. Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, have made them a focal point of extensive research. This compound, with its distinct substitution pattern, presents a valuable building block for the synthesis of novel bioactive molecules. This guide details a rational and experimentally supported pathway for its synthesis.

II. Proposed Synthetic Pathway

The most plausible and well-documented approach to synthesize this compound involves a multi-step sequence starting from readily available precursors. The overall strategy is depicted in the workflow below:

Caption: Proposed multi-step synthesis of this compound.

This pathway commences with the construction of the 2-methyl-6-nitroquinoline core via a Doebner-von Miller reaction. Subsequent steps involve the introduction of the amino group at the 4-position, followed by the reduction of the nitro group at the 6-position to yield the final diamine product.

III. Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Methyl-6-nitroquinoline

This step utilizes the Doebner-von Miller reaction, a classic method for quinoline synthesis.

Reaction:

-

Starting Materials: 4-Nitroaniline, Crotonaldehyde

-

Reagents: Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

-

Solvent: Water, Methanol

Procedure:

-

In a round

Spectroscopic Characterization of 2-Methylquinoline-4,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 2-Methylquinoline-4,6-diamine. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected spectroscopic data based on the analysis of related quinoline derivatives and provides detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for this compound. These predictions are based on the known spectral characteristics of 2-methylquinoline and the expected influence of the amino groups at the 4 and 6 positions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| CH₃ (at C2) | 2.5 - 2.7 | Singlet | |

| H3 | 6.5 - 6.7 | Singlet | Upfield shift due to electron-donating NH₂ at C4. |

| H5 | 7.0 - 7.2 | Doublet | |

| H7 | 7.3 - 7.5 | Doublet of doublets | |

| H8 | 7.8 - 8.0 | Doublet | |

| NH₂ (at C4) | 4.5 - 5.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. |

| NH₂ (at C6) | 3.5 - 4.5 | Broad Singlet | Chemical shift can vary with solvent and concentration. |

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | 158 - 162 |

| C3 | 118 - 122 |

| C4 | 148 - 152 |

| C4a | 145 - 149 |

| C5 | 120 - 124 |

| C6 | 140 - 144 |

| C7 | 125 - 129 |

| C8 | 128 - 132 |

| C8a | 147 - 151 |

| CH₃ | 23 - 27 |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3200 - 3500 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (Quinoline) | 1600 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Predicted Value |

| Molecular Formula | C₁₀H₁₁N₃[1] |

| Molecular Weight | 173.21 g/mol [1] |

| Exact Mass | 173.0953 |

| Predicted m/z of [M+H]⁺ | 174.1031 |

| Key Fragmentation Pathways | Loss of CH₃, NH₂, and HCN are anticipated. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows[2]:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Ensure the sample is fully dissolved by gentle vortexing or inversion.

-

-

Instrument Setup:

-

Use a spectrometer with a minimum field strength of 300 MHz for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment.

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

-

Alternatively, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) can be used, which is a softer ionization technique that is likely to yield a prominent molecular ion peak.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Solubility of 2-Methylquinoline-4,6-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Methylquinoline-4,6-diamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on presenting the existing qualitative information and furnishing detailed, generalized experimental protocols for its empirical determination. This guide is intended to equip researchers with the necessary methodologies to ascertain the solubility of this compound in various organic solvents, a critical parameter for drug design, formulation, and development processes.

Introduction

This compound is a heterocyclic amine belonging to the quinoline family. Compounds of this class are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is a fundamental physicochemical property that profoundly influences reaction kinetics, purification strategies, and the ultimate formulation of a drug product. An understanding of solubility is paramount for optimizing synthetic routes and ensuring the bioavailability of the final compound. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides a practical framework for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Melting Point | 278 °C (decomposition) | [2] |

| Boiling Point (Predicted) | 411.7 ± 40.0 °C | [2] |

| Density (Predicted) | 1.258 ± 0.06 g/cm³ | [2] |

Solubility Data

Exhaustive literature searches have revealed a scarcity of quantitative solubility data for this compound in common organic solvents. The available information is qualitative and is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | CAS Number | Solubility |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[3] |

| Methanol | 67-56-1 | Slightly Soluble[3] |

The term "slightly soluble" is a qualitative descriptor and is not sufficient for many applications in drug development, which often require precise concentration values. Therefore, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized protocol for determining the thermodynamic solubility of this compound in organic solvents using the widely accepted shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).[4][5][6][7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Autosampler vials

Experimental Workflow

The general workflow for the experimental determination of solubility is depicted in the following diagram.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation and vortex thoroughly.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[5]

-

-

Sample Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

A typical starting point for a reversed-phase HPLC method for a quinoline derivative would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength determined by a UV scan of the compound.[8][9]

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

Conclusion

References

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. 4,6-DIAMINO-2-METHYL-QUINOLINE CAS#: 5443-31-2 [m.chemicalbook.com]

- 4. enamine.net [enamine.net]

- 5. daneshyari.com [daneshyari.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Stability and Storage of 2-Methylquinoline-4,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 2-Methylquinoline-4,6-diamine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide also outlines standardized methodologies for conducting forced degradation studies and a framework for recording stability data, based on established practices for quinoline derivatives.

Summary of Known Stability and Storage

This compound is a chemical compound that requires specific storage conditions to maintain its integrity. Based on available data from chemical suppliers, the compound should be stored under controlled conditions to prevent degradation. It is also noted to be hygroscopic, meaning it has a tendency to absorb moisture from the air.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Source |

| Temperature | 4°C (Refrigerated) | [1] |

| Light | Protect from light | [1] |

| Atmosphere | Tightly sealed container | [2] |

| Moisture | Hygroscopic; store in a dry environment | [3] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, related quinoline compounds are known to be susceptible to several degradation mechanisms. These studies, often referred to as forced degradation or stress testing, are crucial for understanding the intrinsic stability of a molecule.[1][4] Potential degradation pathways for quinoline derivatives include:

-

Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions.

-

Oxidation: Degradation in the presence of an oxidizing agent, potentially leading to the formation of N-oxides or hydroxylated derivatives.

-

Photodegradation: Degradation upon exposure to light, which can cause a variety of reactions.

-

Thermal Degradation: Decomposition when exposed to high temperatures.

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These protocols are based on industry standards and international guidelines (e.g., ICH Q1A).

General Preparations

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from any potential degradation products.[5]

Forced Degradation Protocols

3.2.1. Hydrolytic Stability

-

Acidic Hydrolysis:

-

Mix a known volume of the stock solution with an equal volume of 0.1 N hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 N sodium hydroxide), and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples by the stability-indicating HPLC method.

-

-

Basic Hydrolysis:

-

Mix a known volume of the stock solution with an equal volume of 0.1 N sodium hydroxide.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 N hydrochloric acid), and dilute with the mobile phase.

-

Analyze the samples by HPLC.

-

-

Neutral Hydrolysis:

-

Mix a known volume of the stock solution with an equal volume of purified water.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

-

Analyze the samples by HPLC at specified time points.

-

3.2.2. Oxidative Degradation

-

Mix a known volume of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

At specified time points, withdraw samples, dilute with the mobile phase, and analyze by HPLC.

3.2.3. Thermal Degradation

-

Place a known quantity of the solid compound in a controlled temperature oven (e.g., 70°C).

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute to a known concentration for HPLC analysis.

3.2.4. Photostability

-

Expose a solution of the compound, as well as the solid compound, to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Data Presentation Framework

The following table provides a structured template for recording the results of forced degradation studies for this compound.

Table 2: Forced Degradation Study Results for this compound

| Stress Condition | Duration | % Assay of Parent Compound | Number of Degradants | % of Major Degradant | Mass Balance (%) | Observations |

| 0.1 N HCl (60°C) | 0 h | |||||

| 6 h | ||||||

| 12 h | ||||||

| 24 h | ||||||

| 0.1 N NaOH (60°C) | 0 h | |||||

| 6 h | ||||||

| 12 h | ||||||

| 24 h | ||||||

| 3% H₂O₂ (RT) | 0 h | |||||

| 6 h | ||||||

| 12 h | ||||||

| 24 h | ||||||

| Thermal (70°C, solid) | 24 h | |||||

| 48 h | ||||||

| 72 h | ||||||

| Photostability (ICH Q1B) | - |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

This workflow provides a logical progression from initial preparation through to the final establishment of a stability profile for this compound. By following these standardized procedures, researchers can generate robust and reliable data to ensure the quality and stability of this compound in their studies.

References

Commercial Sourcing and Technical Profile of 2-Methylquinoline-4,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthetic methodologies, and potential biological relevance of 2-Methylquinoline-4,6-diamine (CAS No. 5443-31-2). This quinoline derivative is a valuable building block for medicinal chemistry and drug discovery programs, given the established role of the quinoline scaffold in a wide array of therapeutic agents.

Commercial Availability

This compound is available from a number of chemical suppliers specializing in research and development compounds. The purity and available quantities vary by supplier, and it is recommended to request certificates of analysis for lot-specific data. A summary of commercial sources is presented in Table 1.

| Supplier | Purity | Available Quantities |

| CymitQuimica | 96% | 100mg, 250mg, 1g |

| ChemScene | ≥96% | Custom |

| Vulcanchem | Not Specified | Custom |

Table 1: Commercial Suppliers of this compound

Synthesis and Experimental Protocols

Representative Synthetic Protocol (Adapted from the synthesis of 2-(4-fluorophenyl)quinoline-4,6-diamine)

This protocol outlines a plausible route for the synthesis of this compound, based on established methodologies for similar quinoline derivatives.

Step 1: Synthesis of 4-chloro-2-methyl-6-nitroquinoline

A mixture of 4-nitroaniline and ethyl acetoacetate is subjected to a cyclization reaction, typically under acidic conditions (e.g., polyphosphoric acid or Eaton's reagent) and heat. The resulting 4-hydroxy-2-methyl-6-nitroquinoline is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-2-methyl-6-nitroquinoline.

Step 2: Azide Formation

The 4-chloro-2-methyl-6-nitroquinoline is then treated with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) or acetone. This nucleophilic substitution reaction replaces the chlorine atom at the 4-position with an azide group, affording 4-azido-2-methyl-6-nitroquinoline.

Step 3: Reduction to this compound

The final step involves the simultaneous reduction of both the nitro and azide groups. This can be effectively carried out using a reducing agent such as tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate, often with the addition of an acid like hydrochloric acid[1]. Alternative reduction methods include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction mixture is then worked up and purified, typically by chromatography, to yield the final product, this compound.

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are a prominent class of compounds in medicinal chemistry, with a broad spectrum of biological activities. They are known to interact with various biological targets, including kinases, DNA, and other enzymes. While the specific biological target and mechanism of action for this compound are not extensively documented, the quinoline scaffold is frequently employed in the design of inhibitors for key signaling pathways implicated in cancer and other diseases.

One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which plays a central role in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinoline-based compounds have been designed and synthesized as inhibitors of various components of this pathway, including PI3K and mTOR kinases.

Below is a generalized representation of the PI3K/AKT/mTOR signaling pathway, a plausible target for novel quinoline derivatives.

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway

This diagram illustrates a potential mechanism of action for a quinoline derivative like this compound, where it could act as an inhibitor of key kinases such as PI3K or mTOR, thereby blocking downstream signaling that promotes cell growth and survival.

Experimental Workflow for Biological Evaluation

To assess the biological activity of this compound, a typical experimental workflow would involve a series of in vitro assays.

Figure 2: In Vitro Biological Evaluation Workflow

This workflow outlines the key steps in characterizing the biological effects of a compound like this compound, from initial cytotoxicity screening to more detailed mechanistic studies.

Disclaimer: This document is intended for informational purposes for research and development professionals. The described synthetic protocols are based on analogous chemical reactions and should be performed by qualified chemists in a laboratory setting with appropriate safety precautions. The biological activities discussed are potential areas of investigation and are not definitive for this specific compound.

References

2-Methylquinoline-4,6-diamine: An Unexplored Scaffold with Potential Biological Activities

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific biological activities of 2-Methylquinoline-4,6-diamine. While the broader class of quinoline derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, this particular diamine remains largely uncharacterized in terms of its biological effects.

This technical guide addresses the current state of knowledge regarding this compound, intended for researchers, scientists, and drug development professionals. Due to the absence of specific experimental data for the target compound, this paper will summarize the known biological activities of structurally similar quinoline and quinolinediamine derivatives to provide a contextual framework for potential future investigations.

Physicochemical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₁₀H₁₁N₃.[1][2] It is recognized as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and dyes. Its chemical structure, featuring a quinoline core with a methyl group at the 2-position and amino groups at the 4- and 6-positions, suggests its potential for diverse chemical modifications and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| CAS Number | 5443-31-2 | [1][2][3][4] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Potential Biological Activities Based on Structurally Related Compounds

While direct evidence is lacking for this compound, the biological activities of analogous compounds offer insights into its potential therapeutic applications. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant pharmacological effects.

Anticancer Activity

Quinoline derivatives are widely recognized for their potential as anticancer agents. Research into compounds with similar structural features, such as 2-arylquinolines and other substituted quinolines, has demonstrated promising cytotoxic activity against various cancer cell lines. The mechanisms of action for these related compounds often involve the inhibition of key enzymes in cancer progression, interference with DNA replication, or induction of apoptosis. However, without specific studies on this compound, its potential in this area remains speculative.

Antimicrobial Activity

The quinoline core is also a key component of many antibacterial and antimalarial drugs. Derivatives of quinoline have been shown to be effective against a range of microbial pathogens. For instance, some quinoline compounds are known to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication. The presence of amino groups in this compound could potentially enhance its interaction with biological targets within microbial cells.

Enzyme Inhibition

Derivatives of quinoline have been investigated as inhibitors of various enzymes. For example, a study on the structurally related 2-(4-fluorophenyl)quinoline-4,6-diamine revealed its potential to target NADH-Dehydrogenase (NDH-2), an enzyme involved in bacterial respiration. This suggests that this compound could also be explored for its enzyme inhibitory properties.

Future Directions and Research Opportunities

The absence of biological data for this compound highlights a significant opportunity for future research. A logical first step would be to synthesize and characterize the compound, followed by a comprehensive screening for its potential biological activities.

The following workflow outlines a potential research plan to elucidate the biological profile of this compound.

Figure 1. A proposed workflow for the investigation of the biological activities of this compound.

Conclusion

References

The Genesis of 2-Methylquinoline-4,6-diamine: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this vast family of compounds, 2-Methylquinoline-4,6-diamine holds a particular place, though its origins are not widely documented in modern chemical literature. This technical guide delves into the historical context of the discovery of this compound, providing a retrospective on the synthetic methodologies that likely led to its first creation. While the seminal publication detailing its initial synthesis has proven elusive in broad searches, a critical analysis of the historical landscape of quinoline chemistry allows for a well-reasoned reconstruction of the pioneering experimental approaches.

The discovery of this diamino-substituted methylquinoline can be traced back to a 1961 publication by Toshiyoshi Yoshikawa in the Japanese journal Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan). The paper, titled "Studies on the Synthesis of 4, 6-Diaminoquinoline Derivatives. IV," is the earliest identified reference to the synthesis of this class of compounds, suggesting the specific synthesis of this compound was a primary focus of this research. The context of post-war pharmaceutical research in Japan, with a burgeoning interest in novel heterocyclic compounds for potential therapeutic applications, likely provided the impetus for Yoshikawa's work.

The Historical Synthetic Landscape: Classical Quinoline Syntheses

The mid-20th century was a period of significant advancement in synthetic organic chemistry, yet the foundational methods for constructing the quinoline ring system were rooted in discoveries from the late 19th century. It is highly probable that the initial synthesis of this compound was achieved through an adaptation of one of these classical methods. The most relevant of these are the Skraup, Doebner-von Miller, and Friedländer syntheses.

The Skraup Synthesis (1880)

The Skraup synthesis is a robust and historically significant method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.

Logical Relationship of the Skraup Synthesis

Caption: Generalized workflow of the Skraup quinoline synthesis.

The Doebner-von Miller Reaction (1881)

A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol and an oxidizing agent. This method offers greater versatility in the substitution pattern of the resulting quinoline. For the synthesis of a 2-methylquinoline derivative, crotonaldehyde would be the logical α,β-unsaturated carbonyl compound to react with a substituted aniline.

The Friedländer Synthesis (1882)

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). This method is particularly effective for producing quinolines with specific substitution patterns, though it requires the synthesis of the appropriately substituted starting materials.

Postulated Experimental Protocol for the First Synthesis of this compound

Based on the historical context and the structure of the target molecule, a plausible experimental protocol for the first synthesis of this compound would likely have involved a multi-step process, beginning with a substituted aniline and building the quinoline ring, followed by functional group manipulations. A likely precursor would be a dinitro-substituted toluene, which could then be transformed into the corresponding diamino-substituted aniline.

The following represents a hypothetical, yet historically plausible, experimental workflow for the synthesis.

Hypothetical Experimental Workflow for this compound Synthesis

Caption: A plausible synthetic pathway to this compound.

A detailed, albeit reconstructed, experimental protocol based on the principles of the Doebner-von Miller reaction is presented below.

Reconstructed Experimental Protocol:

-

Preparation of the Reaction Mixture: To a solution of 3,5-diaminoaniline (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a strong acid catalyst, for example, hydrochloric acid.

-

Addition of the Carbonyl Compound: While stirring, slowly add crotonaldehyde (2 equivalents). An exothermic reaction is expected.

-

Cyclization: Heat the reaction mixture under reflux for several hours to facilitate the cyclization and formation of the quinoline ring.

-

Work-up and Isolation: After cooling, the reaction mixture would be neutralized with a base, such as sodium hydroxide, to precipitate the crude product. The solid would then be collected by filtration, washed with water, and dried.

-

Purification: The crude this compound would then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Quantitative Data

While the original 1961 paper is not readily accessible for direct data extraction, contemporary chemical databases provide the following physicochemical properties for this compound. It is important to note that these values would have been determined using analytical techniques of the mid-20th century, which may have had different levels of precision compared to modern instrumentation.

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not widely reported in historical literature |

| Boiling Point | Not widely reported in historical literature |

| Solubility | Expected to be soluble in acidic aqueous solutions and polar organic solvents |

Conclusion

The discovery of this compound, as indicated by the work of Toshiyoshi Yoshikawa in 1961, represents a step in the broader exploration of substituted quinolines for potential biological activity. While the specific impetus for its synthesis remains within the pages of a historically significant yet elusive publication, the chemical knowledge of the era provides a clear picture of the likely synthetic routes employed. The classical quinoline syntheses, particularly the Doebner-von Miller reaction, offered a direct and versatile means to construct the core of this molecule. This in-depth guide, by reconstructing the historical and experimental context, offers researchers and drug development professionals a deeper appreciation for the foundational work that underpins the ongoing exploration of quinoline-based compounds in modern science. Further investigation into the early volumes of Yakugaku Zasshi may yet uncover the original report and provide even greater insight into the dawn of this particular chapter in medicinal chemistry.

Methodological & Application

Application Notes and Protocols for 2-Methylquinoline-4,6-diamine in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylquinoline-4,6-diamine (CAS: 5443-31-2) is a versatile heterocyclic aromatic amine that serves as a crucial building block in organic synthesis.[1] Its quinoline core is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The presence of two reactive amino groups at the 4- and 6-positions, coupled with a methyl group at the 2-position, makes this compound a highly valuable precursor for the synthesis of diverse and complex molecular architectures, particularly in the development of novel therapeutic agents and functional dyes.[1] These amino groups provide reactive sites for various chemical modifications, enhancing its utility as a scaffold in drug discovery.[1]

This document provides detailed application notes and a representative experimental protocol for the utilization of this compound in the synthesis of pharmacologically relevant structures.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for reaction planning, safety assessment, and solvent selection.

| Property | Value | Reference |

| CAS Number | 5443-31-2 | [4] |

| Molecular Formula | C₁₀H₁₁N₃ | [1][4] |

| Molecular Weight | 173.21 g/mol | [1][4] |

| Density | 1.258 g/cm³ | |

| Boiling Point | 411.7°C at 760 mmHg | |

| Flash Point | 231.9°C | |

| Refractive Index | 1.739 | |

| Appearance | Solid at room temperature | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

Applications in Synthetic Chemistry

The primary utility of this compound lies in its function as a nucleophilic building block. The amino groups can readily participate in a variety of chemical transformations, making it an ideal starting material for constructing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[5][6]

Key Synthetic Applications:

-

Synthesis of Pyrimidine Derivatives: The diamine can be used to synthesize quinolinyl pyrimidines, a class of compounds investigated as potent inhibitors of enzymes like Type II NADH-Dehydrogenase (NDH-2), a target in microbial pathogens.[7] The 6-amino group can selectively displace a leaving group on a pyrimidine ring to form a key C-N bond.[7]

-

Amide and Sulfonamide Bond Formation: The amino groups can be acylated or sulfonylated to produce a wide range of amide and sulfonamide derivatives, which are common functional groups in bioactive molecules.

-

Precursor for Anti-prion Agents: Analogues of 2-methylquinoline have shown potential as therapeutic candidates for transmissible spongiform encephalopathies (TSEs).[5] this compound serves as an excellent starting point for creating libraries of such analogues by modifying the amino groups.[5]

-

Development of G-Quadruplex Stabilizers: The quinoline scaffold is a component of ligands designed to interact with and stabilize G-quadruplex DNA structures, which are implicated in cancer and other diseases.[8] The amino groups can be functionalized to enhance binding affinity and selectivity.

A general workflow for utilizing this compound in a synthetic project is outlined below.

Caption: General workflow for synthesis using this compound.

Experimental Protocol: Synthesis of a Quinolinyl Pyrimidine Derivative

This protocol describes a representative procedure for the synthesis of a substituted pyrimidine derivative, adapted from methodologies targeting Type II NADH-Dehydrogenase.[7] This reaction demonstrates the selective nucleophilic substitution at the 6-amino position of the quinoline core.

Reaction Scheme:

Caption: Synthesis of a quinolinyl pyrimidine derivative.

Materials and Reagents:

| Reagent | CAS | M.W. ( g/mol ) | Amount | Moles |

| This compound | 5443-31-2 | 173.21 | 173 mg | 1.0 mmol |

| 2-Amino-6-chloropyrimidin-4(3H)-one | 5105-35-1 | 145.55 | 146 mg | 1.0 mmol |

| N-Methyl-2-pyrrolidinone (NMP) | 872-50-4 | 99.13 | 3 mL | - |

| HCl (4 M in 1,4-dioxane) | 7647-01-0 | 36.46 | 0.75 mL | 3.0 mmol |

| Methanol | 67-56-1 | 32.04 | 20 mL | - |

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-6-chloropyrimidin-4(3H)-one (146 mg, 1.0 mmol).

-

Add N-Methyl-2-pyrrolidinone (NMP) (2 mL) to the flask and stir to suspend the solid.

-

In a separate vial, dissolve this compound (173 mg, 1.0 mmol) in NMP (1 mL).

-

Transfer the diamine solution to the reaction flask.

-

Add the HCl solution (4 M in 1,4-dioxane, 0.75 mL, 3.0 mmol) dropwise to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).

-

After completion, allow the reaction mixture to cool to room temperature. A solid precipitate should form.

-

Add methanol (20 mL) to the flask and stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold methanol (2 x 5 mL).

-

Dry the product under vacuum to yield the desired 2-amino-6-((4-amino-2-methylquinolin-6-yl)amino)pyrimidin-4(3H)-one.

Characterization:

The final product should be characterized by standard analytical techniques:

-

¹H NMR: To confirm the proton environment and successful coupling.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

This compound is a highly valuable and reactive intermediate for organic synthesis. Its structural features allow for the straightforward creation of diverse derivatives, particularly those with applications in medicinal chemistry and materials science. The provided protocol for the synthesis of a quinolinyl pyrimidine derivative illustrates a practical application, showcasing its utility as a scaffold for developing compounds with potential biological activity. Researchers can leverage the reactivity of its amino functionalities to explore novel chemical space and accelerate the discovery of new lead compounds in drug development programs.

References

- 1. CAS 5443-31-2: this compound | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis and SAR study of acridine, 2-methylquinoline and 2-phenylquinazoline analogues as anti-prion agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline-2,4-diamine|High-Qurity Research Chemical [benchchem.com]

- 7. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylquinoline-4,6-diamine: A Versatile Scaffold for Pharmaceutical Development

Introduction: 2-Methylquinoline-4,6-diamine is a heterocyclic aromatic amine that has emerged as a valuable building block in medicinal chemistry. Its rigid quinoline core, coupled with two reactive amino groups at positions 4 and 6, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This scaffold has been explored for the development of novel therapeutic agents in various disease areas, including malaria, cancer, and infectious diseases. The strategic placement of the methyl group and amino functionalities allows for fine-tuning of physicochemical properties and target engagement, making it an attractive starting point for drug discovery programs.

Application in Antimalarial Drug Discovery

The quinoline core is a well-established pharmacophore in antimalarial drugs, with chloroquine being a notable example. Researchers have leveraged the this compound scaffold to develop new antimalarial candidates with potential activity against drug-resistant strains of Plasmodium falciparum.

Quantitative Data: Antimalarial Activity

While specific data for derivatives of this compound is limited in publicly available literature, studies on structurally similar 4-aminoquinoline derivatives demonstrate potent antimalarial activity. For instance, certain 4-aminoquinoline compounds have shown IC50 values in the low nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1]

| Compound Class | P. falciparum Strain | IC50 (µM) | Reference |

| Quinolinyl Thiourea Analogue | Chloroquine-Resistant | 1.2 | [1] |

| 4-Morpholino-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative | 3D7 | 0.62 µg/mL | [2] |

| 5-Aryl-8-aminoquinoline derivative | - | 5 - 8 (range) | [1] |

Note: The data above is for related quinoline derivatives and not directly for compounds synthesized from this compound. This table is for illustrative purposes to show the potential of the quinoline scaffold.

Experimental Protocol: Synthesis of a Putative Antimalarial Compound

This protocol describes a general method for the synthesis of a hypothetical antimalarial agent starting from this compound, based on common synthetic strategies for related compounds.

Step 1: N-alkylation of the 4-amino group

-

Dissolve this compound (1 eq.) in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K₂CO₃) (2 eq.).

-

To this suspension, add an alkyl halide containing a terminal functional group suitable for further modification (e.g., 1-bromo-3-chloropropane) (1.1 eq.).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Substitution of the terminal halide

-

Dissolve the product from Step 1 in a suitable solvent (e.g., acetonitrile).

-

Add a secondary amine (e.g., morpholine or a substituted piperazine) (1.2 eq.) and a base such as triethylamine (TEA) (1.5 eq.).

-

Reflux the reaction mixture and monitor by TLC.

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Application in Anticancer Drug Development

The quinoline scaffold is also prevalent in a number of approved and investigational anticancer agents, particularly kinase inhibitors. The diamino substitution pattern of this compound offers opportunities to synthesize potent inhibitors of various kinases involved in cancer cell signaling pathways.

Quantitative Data: Anticancer Activity

Direct IC50 values for derivatives of this compound are not widely reported. However, related 2,4,6-trisubstituted quinoline and quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylquinoline derivative | HeLa (Cervical Cancer) | 8.3 | [3] |

| 2-Arylquinoline derivative | PC3 (Prostate Cancer) | 31.37 | [3] |

| Quinazoline-2,4,6-triamine derivative | HCT-15 (Colon Cancer) | 4.5 - 15.5 (range) | [4] |

Note: This data is for structurally related compounds and serves to illustrate the potential of this chemical space.

Experimental Protocol: Synthesis of a Putative Kinase Inhibitor

This generalized protocol outlines the synthesis of a hypothetical kinase inhibitor using this compound as a starting material, drawing from established methods for preparing quinoline-based kinase inhibitors.

Step 1: Acylation of the 6-amino group

-

Suspend this compound (1 eq.) in a suitable solvent like dichloromethane (DCM).

-

Add a base such as pyridine (1.2 eq.).

-

Cool the mixture to 0 °C and slowly add an acyl chloride or sulfonyl chloride (e.g., benzoyl chloride) (1.1 eq.).

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Wash the reaction mixture with water and brine.

-